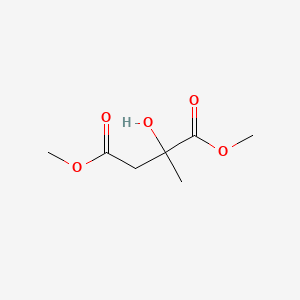
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE, also known as dimethyl 2-hydroxy-2-methylsuccinate, is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . This compound is characterized by its liquid form and is commonly used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE typically involves the esterification of 2-hydroxy-2-methylbutanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical studies to understand metabolic pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE involves its interaction with specific molecular targets and pathways. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of various metabolites. The hydroxyl and ester groups in its structure enable it to engage in hydrogen bonding and other interactions, influencing its reactivity and function .
Comparaison Avec Des Composés Similaires
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE can be compared with similar compounds such as:
Dimethyl succinate: Lacks the hydroxyl group, making it less reactive in certain biochemical processes.
Dimethyl malonate: Contains two ester groups but lacks the hydroxyl group, affecting its reactivity and applications.
Dimethyl fumarate: An isomer with different spatial arrangement, leading to distinct chemical properties and uses.
Propriétés
IUPAC Name |
dimethyl 2-hydroxy-2-methylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-7(10,6(9)12-3)4-5(8)11-2/h10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSNUSBKDUVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)
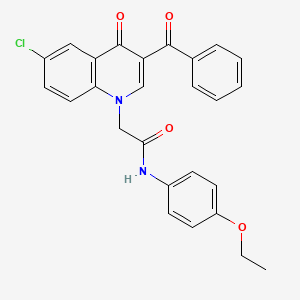
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)
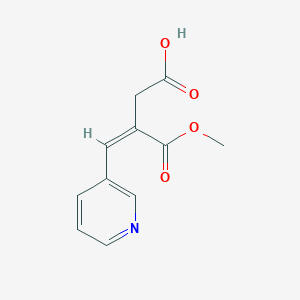
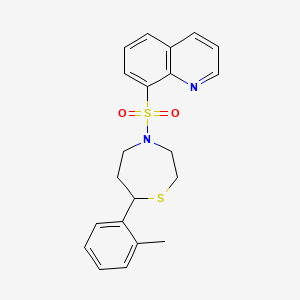
![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)
![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)
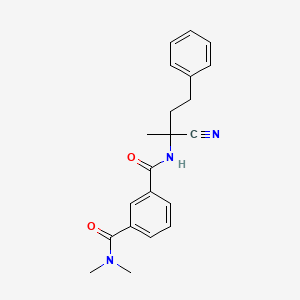
![2-({1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2599451.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)
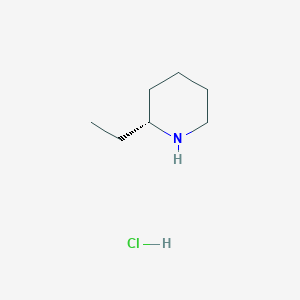
![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)
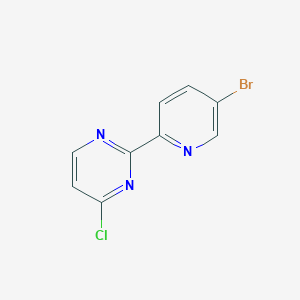
![5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)
